4-Cyanobenzohydrazide hydrochloride
Overview
Description
4-Cyanobenzohydrazide hydrochloride is an organic compound with the molecular formula C8H7N3O·HCl. It is a derivative of benzoic acid and is characterized by the presence of a cyano group (-CN) and a hydrazide group (-CONHNH2) attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanobenzohydrazide hydrochloride can be synthesized through the reaction of 4-cyanobenzoic acid methyl ester with hydrazine hydrate. The reaction typically involves dissolving 4-cyanobenzoic acid methyl ester in methanol and adding hydrazine hydrate. The mixture is stirred at ambient temperature for several hours, resulting in the formation of 4-cyanobenzohydrazide .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanobenzohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to amines.
Substitution: Formation of substituted hydrazides or hydrazones.
Scientific Research Applications
4-Cyanobenzohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-cyanobenzohydrazide hydrochloride involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This reactivity is exploited in various biochemical assays and synthetic applications. The cyano group can also participate in nucleophilic addition reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
4-Cyanobenzoic acid: Similar structure but lacks the hydrazide group.
4-Cyanobenzaldehyde: Contains an aldehyde group instead of a hydrazide group.
4-Cyanobenzamide: Features an amide group in place of the hydrazide group.
Uniqueness: 4-Cyanobenzohydrazide hydrochloride is unique due to the presence of both the cyano and hydrazide groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form hydrazones and participate in various nucleophilic reactions makes it a valuable compound in organic chemistry and related fields .
Properties
IUPAC Name |
4-cyanobenzohydrazide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c9-5-6-1-3-7(4-2-6)8(12)11-10;/h1-4H,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQWCOSUUVDSKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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